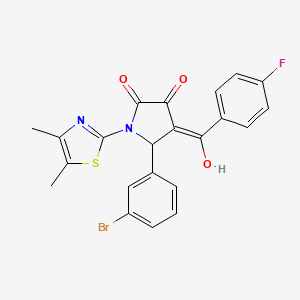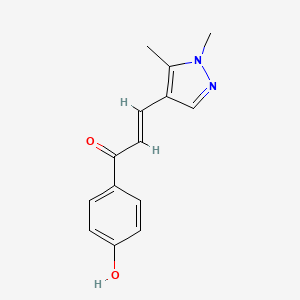![molecular formula C19H20N2O4 B5369767 N-(4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5369767.png)
N-(4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a white crystalline powder with a molecular weight of 421.47 g/mol and a melting point of 119-121°C.
Mecanismo De Acción
The mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. MPAA has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cancer. MPAA has also been shown to inhibit the PI3K/Akt/mTOR pathway, a signaling pathway involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MPAA can induce apoptosis, inhibit angiogenesis, and reduce inflammation. In vivo studies have shown that MPAA can inhibit tumor growth, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPAA in lab experiments is its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. MPAA is also relatively easy to synthesize and has a high purity. However, one of the main limitations of MPAA is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for MPAA research. One direction is to further investigate the mechanism of action of MPAA in cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize the synthesis method of MPAA to improve its solubility and bioavailability. Finally, another direction is to conduct more in vivo studies to evaluate the safety and efficacy of MPAA in animal models.
Métodos De Síntesis
MPAA can be synthesized using a multi-step synthesis method. The first step involves the reaction of 2-methoxyphenol with 2-bromoethanol in the presence of a base to obtain 2-(2-methoxyphenoxy)ethanol. The second step involves the reaction of 2-(2-methoxyphenoxy)ethanol with sodium hydride and 4-nitrobenzoyl chloride to obtain 4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenol. Finally, the third step involves the reaction of 4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenol with acetic anhydride in the presence of a base to obtain MPAA.
Aplicaciones Científicas De Investigación
MPAA has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, MPAA has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In inflammation research, MPAA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, MPAA has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
N-[4-[3-(2-methoxyphenoxy)azetidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)20-15-9-7-14(8-10-15)19(23)21-11-16(12-21)25-18-6-4-3-5-17(18)24-2/h3-10,16H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMJSSZTFUMESK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5369703.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5369717.png)
![methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate](/img/structure/B5369724.png)
![ethyl 5-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5369728.png)
![N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline](/img/structure/B5369742.png)


![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5369761.png)
![4,4-dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5369773.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5369789.png)

